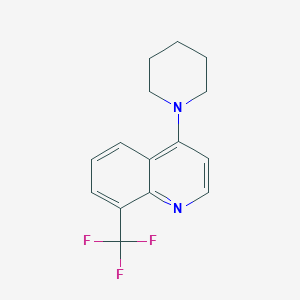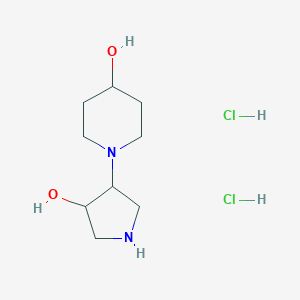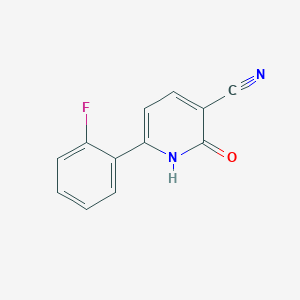
4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
Übersicht
Beschreibung
4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom at the second position This compound is characterized by the presence of a piperidine ring attached to the quinoline core and a trifluoromethyl group at the 8th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline typically involves multiple steps, starting with the formation of the quinoline core One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions and minimize by-products. The use of catalysts and green chemistry principles can also enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the medical field, derivatives of this compound have been explored for their pharmacological properties. They have shown promise as antiviral, anticancer, and anti-inflammatory agents. Ongoing research aims to develop new therapeutic drugs based on this compound.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism by which 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring can form hydrogen bonds with biological targets, influencing the compound's binding affinity and activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Receptors: It can act as a ligand for certain receptors, modulating their activity.
Pathways: It may interfere with signaling pathways related to inflammation, cancer, and viral infections.
Vergleich Mit ähnlichen Verbindungen
4-(Piperidin-1-YL)quinoline: Lacks the trifluoromethyl group.
8-(Trifluoromethyl)quinoline: Lacks the piperidine group.
4-(Piperidin-1-YL)-7-(trifluoromethyl)quinoline: Similar structure but different position of the trifluoromethyl group.
Uniqueness: 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline stands out due to the combination of the piperidine and trifluoromethyl groups, which confer unique chemical and biological properties
Eigenschaften
IUPAC Name |
4-piperidin-1-yl-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c16-15(17,18)12-6-4-5-11-13(7-8-19-14(11)12)20-9-2-1-3-10-20/h4-8H,1-3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWOAVOTFJDXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674356 | |
| Record name | 4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-84-9 | |
| Record name | 4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1487448.png)

![(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1487450.png)
![tert-Butyl 9-amino-4-oxo-2,5-diazatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487451.png)
![7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487453.png)

![Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride](/img/structure/B1487455.png)


![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1487460.png)


![Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1487467.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1487469.png)
